Research suggests that sodium orthosilicate may be effective as an interfacial tension reducing (ITR) additive in waterflooding for enhanced oil recovery. In laboratory studies, it was found to be more effective than sodium hydroxide for certain types of oil, potentially improving oil displacement efficiency [].
Studies have explored the potential of sodium orthosilicate to stabilize ferrate films, which can act as an anti-corrosion treatment for iron and steel surfaces. This research is ongoing, and further investigation is needed to determine the effectiveness and feasibility of this approach [].
Additional research is exploring the use of sodium orthosilicate in other areas, such as:
Sodium orthosilicate is a chemical compound with the molecular formula Na₄SiO₄. It is classified as an orthosilicate and is formally a salt derived from the unstable orthosilicic acid (H₄SiO₄). This compound typically appears as a white powder and has a molar mass of approximately 184.04 g/mol. Its melting point is around 1,018 °C (1,864 °F) . Sodium orthosilicate is soluble in water and forms alkaline solutions, which can significantly influence its reactivity and applications in various fields .
Additionally, sodium orthosilicate can be synthesized through reactions involving sodium hydroxide and silica:
These reactions highlight its role in producing alkaline silicate solutions .
Sodium orthosilicate can be synthesized through several methods:
Sodium orthosilicate has a range of applications across various industries:
Interaction studies have shown that sodium orthosilicate can react with various metals, leading to corrosion processes. It is particularly aggressive towards aluminum and its alloys, producing hydrogen gas upon contact. Moreover, solutions containing sodium orthosilicate can interact with naturally occurring dissolved polyvalent metals (e.g., calcium, magnesium), forming insoluble silicates or amorphous silica .
Sodium orthosilicate is part of a broader category of sodium silicates. Here are some similar compounds along with a comparison highlighting their unique characteristics:
Compound | Chemical Formula | Unique Features |
---|---|---|
Sodium Metasilicate | Na₂SiO₃ | Commonly used in detergents; less alkaline than sodium orthosilicate. |
Sodium Pyrosilicate | Na₆Si₂O₇ | Forms when two moles of sodium metasilicate react; used in ceramics. |
Disodium Dihydrogen Orthosilicate | Na₂H₂Si₂O₇ | Found in natural mineral chesnokovite; less soluble than sodium orthosilicate. |
Sodium orthosilicate stands out due to its higher alkalinity and specific applications in oil recovery and corrosion prevention compared to other silicates .
Sodium orthosilicate exhibits promising CO₂ sorption capabilities, particularly when combined with alkali carbonates. Research demonstrates that Na₄SiO₄ achieves a maximum CO₂ capture capacity of 19.2 wt% under dynamic thermogravimetric conditions in an 80 vol% CO₂ atmosphere [1] [2]. The addition of lithium, sodium, or potassium carbonates enhances low-temperature sorption performance by facilitating the formation of peroxocarbonate (C₂O₅²⁻) intermediates, which lower activation energy barriers for CO₂ chemisorption [1] [8].
In situ Raman spectroscopy and X-ray diffraction (XRD) analyses reveal that C₂O₅²⁻ acts as a reactive intermediate, promoting the conversion of Na₄SiO₄ to sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂) [1] [2]. At elevated temperatures (>600°C), eutectic carbonate melts formed by alkali carbonates enable Grotthuss-like CO₂ transport through the product shell, accelerating reaction kinetics [8]. For instance, Na₄SiO₄ doped with lithium-potassium carbonate (LiKCO₃) achieves 94% carbonation efficiency at 700°C, making it suitable for high-temperature industrial flue gas treatment [8].
Table 1: CO₂ Capture Performance of Na₄SiO₄-Based Sorbents
Additive | Temperature (°C) | CO₂ Capacity (wt%) | Mechanism |
---|---|---|---|
None | 300–600 | 19.2 | Direct chemisorption |
Li₂CO₃ | 300 | 23.5 | C₂O₅²⁻ intermediation |
K₂CO₃ | 600 | 18.7 | Eutectic melt diffusion |
LiKCO₃ | 700 | 21.9 | Grotthuss-like transport |
In petroleum engineering, sodium orthosilicate reduces interfacial tension (IFT) between oil and water phases during waterflooding operations. Laboratory studies show that Na₄SiO₄ decreases IFT by 40–60% compared to conventional sodium hydroxide (NaOH) solutions, particularly in carbonate-rich reservoirs [4] [6]. This effect arises from the compound’s ability to hydrolyze into silicic acid (H₄SiO₄), which reacts with calcium ions (Ca²⁺) on rock surfaces to form hydrophilic calcium silicate hydrates [6] [7].
The wettability alteration of oil-wet calcite to water-wet states enhances spontaneous imbibition, increasing oil recovery rates by up to 74% in limestone cores [3] [6]. Synergistic effects are observed when Na₄SiO₄ is combined with anionic surfactants like carboxylates, which further reduce IFT to 13.5 mN/m, compared to 45.3 mN/m in untreated systems [3].
Table 2: Oil Recovery Efficiency of Sodium Orthosilicate Systems
System | Oil Recovery (% OIIP) | IFT Reduction (%) |
---|---|---|
Na₄SiO₄ alone | 61 | 40 |
Na₄SiO₄ + carboxylate | 74 | 60 |
NaOH control | 45 | 25 |
Sodium orthosilicate-based treatments effectively immobilize heavy metals in contaminated soils through precipitation and silicate matrix encapsulation. In galvanic waste remediation, Na₄SiO₄ reacts with soluble lead (Pb²⁺) and cadmium (Cd²⁺) ions to form insoluble metal silicates (e.g., PbSiO₃, CdSiO₃) [9]. The alkaline environment (pH > 10) induced by Na₄SiO₄ hydrolysis further promotes hydroxide precipitation, reducing leachability by 85–92% for Pb and Cd [9].
Mechanistic studies suggest that sodium orthosilicate’s tetrahedral structure provides nucleation sites for metal silicate formation, while cross-linked silicate gels physically encapsulate contaminants [7] [9]. This dual action ensures long-term stability, with leaching rates below regulatory thresholds even under acidic conditions (pH 4–6) [9].
The integration of sodium orthosilicate with mineral additives enhances its carbon sequestration potential. For example, combining Na₄SiO₄ with fly ash or blast furnace slag accelerates CO₂ mineralization via pozzolanic reactions, forming stable carbonate-silicate composites [8]. Alkali carbonates (e.g., Li₂CO₃) reduce the activation energy of Na₄SiO₄ carbonation by 30–40%, enabling efficient CO₂ fixation at moderate temperatures (300–400°C) [1] [8].
In situ XRD studies confirm that additive-enhanced systems achieve 95% carbonation within 2 hours, compared to 12 hours for pure Na₄SiO₄ [8]. These composites also exhibit superior cyclic stability, retaining >80% capacity over 10 adsorption-desorption cycles, making them viable for large-scale carbon capture and storage (CCS) applications [1] [8].
Sodium orthosilicate crystallises as isolated SiO₄⁴⁻ tetrahedra charge-balanced by four sodium cations. Atomistic simulation reveals a low-energy sodium Frenkel defect (0.55 eV), enabling three-dimensional vacancy-assisted Na⁺ diffusion [1]. Experimentally, the compound remains stable above 1000 °C [2] and displays full miscibility with alkali carbonates, generating eutectic melts that promote rapid mass transport [3].
The sodium super-ionic conductor (“NASICON”) family derives a significant fraction of its conductivity from silicate sub-lattices. Incorporating sodium orthosilicate or related tetrahedral silicate units lowers activation energies and widens diffusion channels. Key developments are summarised in Table 1.
Silicate-based electrolyte | Processing route | Temperature for σ measurement | Ionic conductivity / S cm⁻¹ | Activation energy / eV | Ref. |
---|---|---|---|---|---|
(3.45 Na₂O–Gd₂O₃–6 SiO₂) composite sodium silicate | Conventional solid state, 1075 °C sinter | 25 °C | 7.25 × 10⁻⁴ | 0.29 | [4] |
Na₃Zr₂Si₂PO₁₂ with 5 wt % sodium silicate liquid-phase sintering aid | Liquid phase sintering | 25 °C | 1.28 × 10⁻³ | 0.21 | [5] |
Na₃HfZrSi₂PO₁₂ single phase | Solid state reaction | 25 °C | 4.4 × 10⁻⁴ | 0.30 | [6] |
Na₃.₄Zr₂Si₂.₄P₀.₆O₁₂ (silicate-rich) | Excess-sodium strategy, 1175 °C sinter | 200 °C | 1.65 × 10⁻¹ | 0.24 | [7] |
Na₂O–Sm₂O₃–SiO₂ (N5Sm composition) | One-step ceramic route, 975 °C | 25 °C | 1.33 × 10⁻³ | 0.26 | [8] |
Detailed defect calculations indicate that potassium or aluminium substitution on the sodium or silicon sites, respectively, can further lower migration barriers in Na₄SiO₄-rich frameworks [1]. Collectively, these studies confirm that tailoring sodium content, introducing low-melting sodium silicate fluxes and selecting rare-earth co-cation chemistry are powerful, synergetic tools for boosting room-temperature ion transport in solid electrolytes.
Sodium silicate solutions derived from sodium orthosilicate provide an inexpensive, water-based silicon source for hierarchical silica. Template selection governs particle architecture (Table 2).
Template strategy | Silica precursor | Product morphology | Average pore diameter / nm | Surface area / m² g⁻¹ | Ref. |
---|---|---|---|---|---|
Layered double hydroxide cores electrostatically coated with silicate anions | Na₂SiO₃ | Hollow nanospheres with tunable shell (20–35 nm) | 12–18 | 310 | [9] |
Non-ionic Pluronic P123 micelles | Na₂SiO₃ | SBA-15 rods | 6–8 | 820 | [10] |
Amphiphilic block-copolymer micelles | Na₂SiO₃ | 2-D hexagonal mesopores | 3–4 | 1246 | [11] |
Acid-driven one-step sol–gel (HCl) | Na₂SiO₃ | Microporous spheres (130–225 µm) | <2 | 552 | [12] |
Using sodium silicate eliminates costly alkoxide precursors and allows surfactant-free, environmentally benign routes. Furthermore, template removal via low-temperature glow discharge plasma preserves silanol density and avoids the lattice shrinkage typical of high-temperature calcination [13].
High thermal robustness and basicity make sodium orthosilicate a versatile scaffold for carbon dioxide capture and catalytic redox cycles.
Sorbent / catalyst | Promoter | CO₂ capture temperature / °C | Uptake / wt % | Cycling stability | Ref. |
---|---|---|---|---|---|
Pristine sodium orthosilicate | — | 600 | 19.2 | 20 cycles, <5% capacity fade | [3] |
Na₄SiO₄ + Li⁺/K⁺ carbonates | Li₂CO₃ or K₂CO₃ (5 mol %) | 550 | 23.8 | Enhanced low-T kinetics via C₂O₅²⁻ intermediate | [3] |
Fly-ash-derived sodium silicate granules | — | 500–700 | 10–14 | Retained porosity after 25 cycles | [14] |
Na/Li silicate–fly-ash composites | Li₂CO₃ (tailored) | 700 | 18.5 | Improved sulphur tolerance | [15] |
Iron-zinc-sodium silicate supported on carbon | Potassium co-doping | 300–400 (β), 500–700 (γ) | Catalytic Fischer–Tropsch conversion; β and γ reduction peaks evidence strong Fe–SiO₂ interactions | [16] |
Alkali carbonate promoters lower diffusion barriers through eutectic melt formation, while the silicate skeleton inhibits sintering at 700 °C [3]. These findings validate sodium orthosilicate-based composites as regenerable, thermally resilient sorbents and catalyst supports for power-to-fuel schemes.
Hydrolytic grafting of sodium orthosilicate onto oxide surfaces creates hydroxyl-rich interfaces that anchor semiconductor nanoparticles, improve charge separation and enlarge active surface area.
Functionalised system | Modification method | Target pollutant | Photocatalytic efficiency | Illumination time | Ref. |
---|---|---|---|---|---|
SiO₂ microspheres coated with amorphous silica via Na₂SiO₃ hydrolysis supporting TiO₂ | Stepwise Na₂SiO₃ deposition (pH 7.5) + sol–gel TiO₂ | Methylene blue | 80% removal | 60 min UV | [17] |
Same composite, optimised coverage (0.6 SiO₂-M-7.5/TiO₂) | — | Rhodamine B | 96% removal | 100 min UV | [17] |
Trimethyloxysilane-modified TiO₂ flexible sheets (double-sintered) | Silane coupling, Na₂SiO₃ as interlayer | Rhodamine B | > 95% removal | 10 min UV | [18] |
Mineral-supported silicate photocatalysts (review) | Silicate grafting on natural minerals | NOₓ gases | Up to 70% oxidation quantum efficiency | Solar | [19] |
Hydrolysis thickens the SiO₂ shell and multiplies surface hydroxyl groups, boosting TiO₂ dispersion and cutting electron-hole recombination, as evidenced by 90% photoluminescence quenching [17]. Silane-bridged sodium silicate layers further impart flexibility and binder-free adhesion for coating applications [18].
Corrosive;Irritant